molecular formula C13H13NO4 B1349944 Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 92634-76-9

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B1349944
CAS No.: 92634-76-9
M. Wt: 247.25 g/mol
InChI Key: BGNSWUCREVARSU-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C13H13NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidinyl and benzoate functional groups, which contribute to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of certain genes, thereby altering cellular behavior and metabolic activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic activities or modulating cellular responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific biochemical reactions, thereby affecting the overall metabolic network. Its involvement in these pathways can lead to changes in the concentrations of key metabolites, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with absolute ethanol in the presence of hydrochloric acid gas . This reaction yields ethyl 4-aminobenzoate, which can then be further reacted with 2,5-dioxopyrrolidine to form the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functionalities.

Comparison with Similar Compounds

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNSWUCREVARSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374469
Record name Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92634-76-9
Record name Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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